Leoheteronin D
Description
Leoheteronin D is a diterpenoid compound isolated from the aerial parts of Leonurus heterophyllus (syn. Leonurus artemisia), a plant traditionally used in Chinese medicine. Its molecular formula is C₂₀H₃₆O₂, with a molecular weight of 308.51 g/mol. It exists as colorless needle-shaped crystals with a melting point of 134–135°C and a specific optical rotation of [α]D²⁵ = 0.0° (in CHCl₃) . While its exact biosynthesis pathway remains unclear, it belongs to the labdane-type diterpenoids, characterized by a bicyclic hydrocarbon skeleton.
Pharmacologically, this compound exhibits moderate acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 18.4 µM), making it a candidate for Alzheimer’s disease (AD) therapy . However, its activity is weaker compared to other diterpenoids from the same plant, such as Leoheteronin A (IC₅₀ = 11.6 µM) .
Properties
IUPAC Name |
(2S,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17?,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOHDQKUMQKLMP-CZUZFAPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CCC1[C@]2(CCCC([C@@H]2CC[C@]1(C)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of Leoheteronin D involves the extraction of dried aerial parts of Leonurus heterophyllus using methanol (MeOH). The extract is then fractionated using solvents of increasing polarity, such as n-hexane, ethyl acetate, and 1-butanol (1-BuOH). The n-hexane-soluble fraction is further separated using silica gel open-column chromatography, octadecyl silica (ODS) gel open-column chromatography, and repeated preparative ODS high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Leoheteronin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of labdane-type diterpenoids.
Medicine: The compound’s anti-inflammatory and antioxidant properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of Leoheteronin D involves its interaction with molecular targets such as cholinesterase enzymes. By inhibiting these enzymes, this compound can potentially modulate neurotransmitter levels in the brain, which is beneficial in conditions like Alzheimer’s disease. The compound’s antioxidant properties also contribute to its protective effects against oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
Leoheteronin D is part of a family of diterpenoids isolated from Leonurus heterophyllus. Below is a comparison of its structural and physical properties with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | [α]D²⁵ (CHCl₃) | Source |
|---|---|---|---|---|---|
| This compound | C₂₀H₃₆O₂ | 308.51 | Colorless needles | 0.0° | Leonurus heterophyllus |
| Leoheteronin E | C₂₀H₃₀O₄ | 334.46 | White amorphous powder | −9.3° | Leonurus heterophyllus |
| Leoheteronone A | C₂₃H₃₆O₆ | 408.54 | Yellow oil | −42.5° | Leonurus heterophyllus |
| Leoheteronone C | C₂₃H₃₆O₆ | 408.54 | White amorphous powder | +24.1° | Leonurus heterophyllus |
| Leonoside A | C₃₅H₄₆O₁₉ | 770.75 | Colorless powder | N/A | Leonurus glaucescens |
Key Observations :
- Molecular Complexity: this compound has a simpler structure compared to glycosylated compounds like Leonosides A and B, which exhibit higher molecular weights (>750 g/mol) due to sugar moieties .
- Optical Activity: The optical rotation of this compound ([α]D²⁵ = 0.0°) is distinct from other diterpenoids, suggesting differences in stereochemistry. For example, Leoheteronone A ([α]D²⁵ = −42.5°) and Leoheteronone C ([α]D²⁵ = +24.1°) likely have contrasting chiral centers .
Pharmacological Activities
AChE Inhibitory Activity
Below is a comparison of their AChE inhibitory activities:
Key Observations :
- The 15,16-epoxy group in Leoheteronin A correlates with stronger AChE inhibition (IC₅₀ = 11.6 µM vs. 18.4 µM for this compound), suggesting this functional group enhances binding to the enzyme’s active site .
- Compounds with furan rings (e.g., Galeopsin) show weak activity (IC₅₀ > 40 µM), indicating that certain substituents may hinder interaction with AChE .
Other Therapeutic Potentials
- Leoheteronin C : Unlike this compound, this compound demonstrates anti-atherosclerotic activity by binding to inflammatory targets like IL-6 and TNF-α (binding energy < −5 kJ/mol) .
- Leonosides A and B: These glycosylated diterpenoids are hypothesized to target metabolic pathways due to their high polarity, contrasting with the lipid-soluble this compound .
Structural-Activity Relationship (SAR) Insights
Epoxy Groups : The presence of a 15,16-epoxy group (e.g., in Leoheteronin A) significantly enhances AChE inhibition compared to this compound, which lacks this feature .
Glycosylation: Glycosylated diterpenoids (e.g., Leonosides) exhibit distinct pharmacological profiles, likely due to improved solubility and altered target specificity .
Chirality : Optical rotation data suggest that stereochemistry influences both physical properties (e.g., crystallinity) and bioactivity.
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